Methyl 2-hydroxy-4-(methoxymethoxy)benzoate
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Overview
Description
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a methoxymethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(methoxymethoxy)benzoate typically involves the esterification of 2-hydroxy-4-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(methoxymethoxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(methoxymethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the methoxymethoxy group, which may result in different reactivity and biological activity.
Methyl 3-hydroxy-4-methoxybenzoate: The position of the hydroxyl group is different, leading to variations in chemical behavior and applications.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Contains an additional methyl group, which can influence its properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H12O5/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
YFGLREVHTOTATO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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